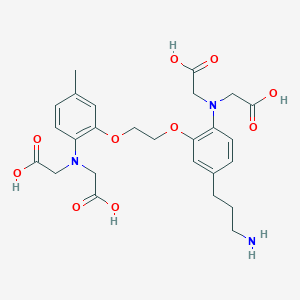
2,2'-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” is a complex organic compound that features multiple functional groups, including amine, carboxyl, and ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common synthetic methods include:
Amine Alkylation: Introduction of the aminopropyl group through alkylation reactions.
Ether Formation: Formation of ether linkages via Williamson ether synthesis.
Carboxylation: Introduction of carboxyl groups through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing carboxyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structure allows it to interact with various biological molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the production of polymers, coatings, and other materials. Its functional groups can impart desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of “2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with similar carboxyl and amine groups.
Nitrilotriacetic acid (NTA): Another chelating agent with carboxyl and amine functionalities.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple carboxyl and amine groups, used in medical imaging.
Uniqueness
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecules, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C26H33N3O10 |
|---|---|
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C26H33N3O10/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Clave InChI |
ZSDZBRORQYHNKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


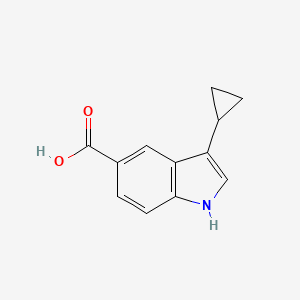
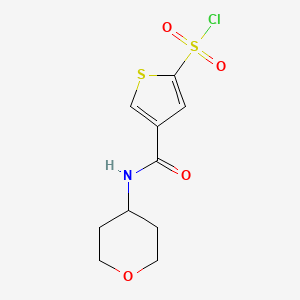


![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
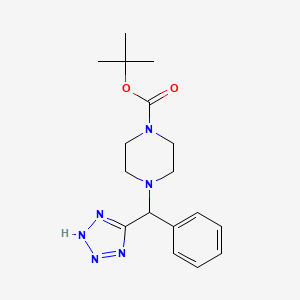

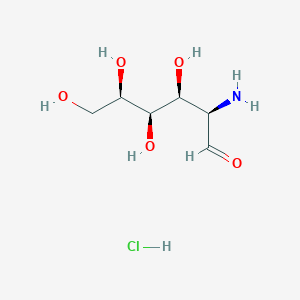
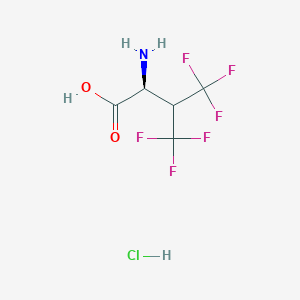

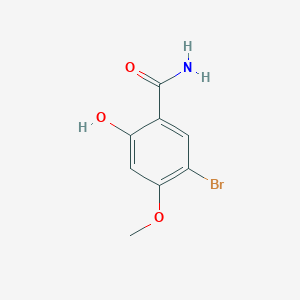
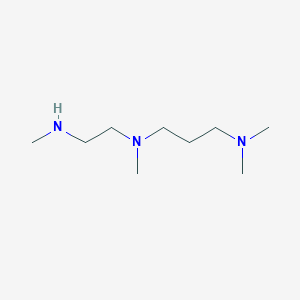
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
